molecular formula C32H40O7 B14750316 Deoxy euphorbia factor L1

Deoxy euphorbia factor L1

Cat. No.: B14750316
M. Wt: 536.7 g/mol
InChI Key: YTCGWKBKPYSRNN-RDKAUROFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxy euphorbia factor L1 is a natural product found in the seeds of Euphorbia lathyris L. It is a diterpenoid compound known for its significant biological activities, particularly its anticancer properties. This compound has been isolated and studied for its potential therapeutic applications, especially in the treatment of various cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Deoxy euphorbia factor L1 can be isolated from the seeds of Euphorbia lathyris L. The isolation process involves classical extraction and purification techniques, including solvent extraction, chromatography, and crystallization . The compound’s structure is confirmed using spectroscopic methods such as NMR and mass spectrometry .

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data focuses on laboratory-scale synthesis and isolation from natural sources .

Chemical Reactions Analysis

Types of Reactions

Deoxy euphorbia factor L1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its mechanism of action .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

Mechanism of Action

Deoxy euphorbia factor L1 exerts its effects primarily through the induction of apoptosis in cancer cells. The compound increases the production of reactive oxygen species, decreases mitochondrial membrane potential, and triggers the release of cytochrome c. These events lead to the activation of caspase-9 and caspase-3, which are crucial for the execution of apoptosis . Additionally, this compound interacts with proteins involved in the PI3K/AKT/mTOR pathway, further promoting apoptosis and autophagy .

Comparison with Similar Compounds

Properties

Molecular Formula

C32H40O7

Molecular Weight

536.7 g/mol

IUPAC Name

[(1R,3Z,5R,7S,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl] 2-phenylacetate

InChI

InChI=1S/C32H40O7/c1-18-13-14-24-25(31(24,6)7)15-19(2)30(36)32(39-22(5)34)17-20(3)29(27(32)28(18)37-21(4)33)38-26(35)16-23-11-9-8-10-12-23/h8-12,15,20,24-25,27-29H,1,13-14,16-17H2,2-7H3/b19-15-/t20-,24-,25+,27-,28?,29-,32+/m0/s1

InChI Key

YTCGWKBKPYSRNN-RDKAUROFSA-N

Isomeric SMILES

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)CC3=CC=CC=C3)C(C(=C)CC[C@H]4[C@H](C4(C)C)/C=C(\C2=O)/C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1CC2(C(C1OC(=O)CC3=CC=CC=C3)C(C(=C)CCC4C(C4(C)C)C=C(C2=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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